molecular formula C9H9N3S B14509181 (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine CAS No. 63149-32-6

(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine

Cat. No.: B14509181
CAS No.: 63149-32-6
M. Wt: 191.26 g/mol
InChI Key: MZWNQHHNKIXXDJ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a methyl group and a methylideneamino group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the benzothiazole ring. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other biological effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can facilitate binding to specific sites, while the imine group may participate in chemical reactions with biological molecules. The exact pathways and targets involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-methyl-N-(methylideneamino)-1,3-benzoxazol-2-imine
  • (E)-3-methyl-N-(methylideneamino)-1,3-benzimidazol-2-imine
  • (E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-amine

Uniqueness

(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine is unique due to its specific substitution pattern and the presence of both a methyl group and a methylideneamino group This combination of functional groups can impart distinct chemical and biological properties compared to other benzothiazole derivatives

Properties

CAS No.

63149-32-6

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

(E)-3-methyl-N-(methylideneamino)-1,3-benzothiazol-2-imine

InChI

InChI=1S/C9H9N3S/c1-10-11-9-12(2)7-5-3-4-6-8(7)13-9/h3-6H,1H2,2H3/b11-9+

InChI Key

MZWNQHHNKIXXDJ-PKNBQFBNSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N=C

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.